Scaffold-Level Structural Differentiation from the AKT PH-Domain Inhibitor AKT-IN-26 (CAS 547704-53-0)
The target compound 955660-37-4 differs from the commercially profiled AKT inhibitor AKT-IN-26 in three critical structural features: (i) the oxazole ring is a 1,3-oxazole rather than an isoxazole; (ii) the carboxamide is attached at the oxazole 2-position rather than the isoxazole 4-position; and (iii) the 5-substituent is a 4-fluorophenyl group rather than a methyl group, with the phenyl ring attached at the oxazole 3-position in AKT-IN-26. These differences are not isosteric replacements; they alter the spatial orientation of the terminal fluorophenyl and the hydrogen-bonding capacity of the carboxamide [1]. No published head-to-head biochemical comparison exists between these two compounds at the time of writing.
| Evidence Dimension | Chemical scaffold comparison (2D structure, heterocycle identity, substitution pattern) |
|---|---|
| Target Compound Data | 5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide core; N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) tail |
| Comparator Or Baseline | AKT-IN-26 (CAS 547704-53-0): 5-methyl-3-phenylisoxazole-4-carboxamide core; identical tail group |
| Quantified Difference | Three distinct structural changes (heterocycle, carboxamide position, 5- vs. 3-substitution); no quantitative activity difference available due to absence of parallel assays |
| Conditions | Structural analysis based on PubChem-deposited structures [1] and vendor descriptions |
Why This Matters
The non-isosteric scaffold differences mean that 955660-37-4 cannot be assumed to recapitulate the AKT inhibition profile of AKT-IN-26; users requiring a validated AKT PH-domain probe should select AKT-IN-26, whereas 955660-37-4 represents a distinct chemical starting point for exploring alternative target space.
- [1] PubChem Compound Summary for CID 16950365, 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide. National Center for Biotechnology Information (2025). View Source
